Acetyl-adhesin (1025-1044) amide
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Overview
Description
Acetyl-adhesin (1025-1044) amide is a 20-peptide fragment derived from the cell surface adhesin of Streptococcus pyogenes. This compound functions as an antimicrobial peptide, specifically inhibiting the binding of adhesin to salivary receptors and preventing the recolonization of Streptococcus pyogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-adhesin (1025-1044) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling reaction.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Acetyl-adhesin (1025-1044) amide primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products Formed
The primary product formed is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
Acetyl-adhesin (1025-1044) amide has several applications in scientific research:
Mechanism of Action
Acetyl-adhesin (1025-1044) amide exerts its effects by specifically binding to salivary receptors, thereby inhibiting the binding of Streptococcus pyogenes adhesin. This prevents the bacteria from adhering to surfaces and forming biofilms, effectively reducing bacterial colonization .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-adhesin amide fragment 1025-1044: A similar peptide fragment with comparable antimicrobial properties.
Other antimicrobial peptides: Such as defensins and cathelicidins, which also inhibit bacterial adhesion and biofilm formation.
Uniqueness
Acetyl-adhesin (1025-1044) amide is unique in its specific inhibition of Streptococcus pyogenes adhesion to salivary receptors. This specificity makes it a valuable tool for studying bacterial adhesion mechanisms and developing targeted antimicrobial therapies .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H160N26O32/c1-44(2)36-60(112-82(141)58(107-54(16)128)29-31-68(99)129)85(144)109-57(26-20-21-33-98)83(142)120-75(51(13)125)93(152)106-50(12)80(139)111-63(40-71(133)134)87(146)116-65(38-46(5)6)96(155)123-35-23-28-67(123)91(150)105-49(11)79(138)104-42-69(130)108-56(27-22-34-103-97(101)102)81(140)114-64(41-72(135)136)86(145)110-59(30-32-70(131)132)84(143)121-77(53(15)127)95(154)122-76(52(14)126)94(153)117-66(43-124)90(149)113-62(39-55-24-18-17-19-25-55)89(148)119-74(48(9)10)92(151)115-61(37-45(3)4)88(147)118-73(47(7)8)78(100)137/h17-19,24-25,44-53,56-67,73-77,124-127H,20-23,26-43,98H2,1-16H3,(H2,99,129)(H2,100,137)(H,104,138)(H,105,150)(H,106,152)(H,107,128)(H,108,130)(H,109,144)(H,110,145)(H,111,139)(H,112,141)(H,113,149)(H,114,140)(H,115,151)(H,116,146)(H,117,153)(H,118,147)(H,119,148)(H,120,142)(H,121,143)(H,122,154)(H,131,132)(H,133,134)(H,135,136)(H4,101,102,103)/t49-,50-,51+,52+,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,77-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAVCXZIWKARNJ-FXDJZKMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H160N26O32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2202.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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